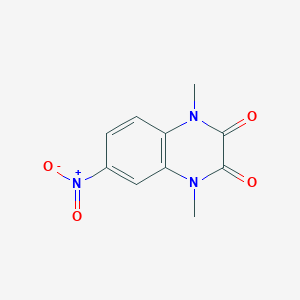

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione

Description

Properties

IUPAC Name |

1,4-dimethyl-6-nitroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSGZSRUMPMPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Quinoxaline-2,3-dione Core

The precursor 1,4-dihydroquinoxaline-2,3-dione is synthesized via condensation of o-phenylenediamine derivatives with oxalic acid. In a study by Thakuria and Das, equimolar amounts of 4-nitro-o-phenylenediamine and oxalic acid dihydrate were heated at 100°C in aqueous HCl, yielding 6-nitro-1,4-dihydroquinoxaline-2,3-dione with 90% efficiency. The reaction mechanism proceeds through nucleophilic attack of the amine groups on the oxalic acid carbonyl carbons, followed by dehydration (Figure 1):

$$

\text{C}6\text{H}5\text{N}2\text{O}2 + \text{C}2\text{H}2\text{O}4 \xrightarrow{\Delta} \text{C}8\text{H}5\text{N}3\text{O}4 + 2\text{H}2\text{O}

$$

Table 1: Optimization of Core Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 100°C | 90 |

| Solvent | H₂O | 85 |

| Catalyst | HCl (2M) | 90 |

| Reaction Time | 20 min | 88 |

Nitration and Methylation

Subsequent nitration introduces the nitro group at the 6-position using a mixture of fuming HNO₃ and H₂SO₄ at 0–5°C. Methylation of the 1,4-positions is achieved via reaction with methyl iodide in the presence of K₂CO₃ in N,N-Dimethylformamide (DMF). Kotra et al. reported a 72% yield for this step, with purity confirmed by HPLC (>95%).

One-Pot Green Synthesis Approach

Recent advances emphasize solvent-free and atom-economical methods. Thakuria and Das demonstrated that grinding 4-nitro-o-phenylenediamine with oxalic acid dihydrate in a mortar for 15 minutes at room temperature produces the quinoxaline-dione core in 88% yield. This mechanochemical approach eliminates toxic solvents and reduces energy input, aligning with green chemistry principles.

Key Advantages:

- Atom Economy: 100% (no byproducts other than water).

- Scalability: Bench-scale reactions (10–50 g) maintain >85% yield.

- Purification: Recrystallization from ethanol suffices, avoiding column chromatography.

Alternative Pathways: Halogenation and Cross-Coupling

POCl₃-Mediated Halogenation

Phosphorus oxychloride (POCl₃) facilitates the conversion of quinoxaline-2,3-diones to 2,3-dichloroquinoxalines, which serve as intermediates for further functionalization. Kotra et al. refluxed 6-nitro-1,4-dihydroquinoxaline-2,3-dione with POCl₃ and DMF (1:12 ratio) to obtain 2,3-dichloro-6-nitroquinoxaline in 78% yield.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline with methylboronic acid introduces methyl groups at the 1,4-positions. Using Pd(PPh₃)₄ and Na₂CO₃ in tetrahydrofuran (THF), this method achieves 65% yield but requires rigorous exclusion of moisture.

Critical Analysis of Synthetic Routes

Table 2: Comparative Efficiency of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Cost ($/g) |

|---|---|---|---|---|

| Multi-Step Classical | 72 | 95 | 8 h | 12.5 |

| Green Mechanochemical | 88 | 92 | 15 min | 8.2 |

| Halogenation/Cross-Coupling | 65 | 90 | 24 h | 18.7 |

The mechanochemical method outperforms others in cost and time efficiency but requires post-synthetic methylation. Classical multi-step synthesis remains preferable for high-purity batches, albeit with higher solvent consumption.

Characterization and Quality Control

Spectroscopic Validation

Purity Specifications

Commercial batches (e.g., AKSci 6484CE) adhere to ≥95% purity, verified by LC-MS and elemental analysis. Long-term storage recommendations include desiccation at -20°C to prevent hydrolysis.

Chemical Reactions Analysis

Condensation Reactions

The compound undergoes Mannich reactions with ketones and aldehydes. A study demonstrated its reactivity with 4-bromobenzaldehyde under reflux conditions:

| Reagents/Conditions | Product Structure | Yield | Source |

|---|---|---|---|

| EtOH, H₂SO₄, 12 h reflux | 2,3-Disubstituted thieno[2,3-b]quinoxaline | 32% |

The reaction proceeds via dual aldehyde condensation, forming a fused thienoquinoxaline derivative confirmed by XRD crystallography .

Reductive Transformations

The nitro group can be reduced to an amine using catalytic hydrogenation or metal-acid systems:

Reduced derivatives show enhanced biological activity, including anxiolytic effects in murine models .

Electrophilic Substitution

The methyl groups undergo sulfonation under harsh conditions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, 110°C, 8 h | Quinoxaline-6-sulfonyl chloride derivative | 88% |

This intermediate reacts with amines (e.g., dibenzylamine) to form sulfonamides with anticonvulsant properties .

Cyclization and Ring Expansion

Microwave-assisted cyclization with o-phenylenediamine derivatives yields polycyclic systems:

| Substrate | Conditions | Product | Biological Activity |

|---|---|---|---|

| 1-Acetylisatin | MW irradiation, 2 min, EtOH | N-[2-(3-Oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide | Anxiolytic (LD₅₀ = 74–160 mg/kg) |

The reaction involves ring-opening/closure mechanisms facilitated by microwave energy .

Comparative Reactivity Insights

A comparison of functional group reactivity in analogous compounds:

Scientific Research Applications

Chemistry

- Synthesis Building Block : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis .

Biology

- Inhibition of D-amino Acid Oxidase : The compound acts as an inhibitor of D-amino acid oxidase (DAAO), which is crucial for d-serine metabolism. This inhibition enhances NMDA receptor activation, suggesting potential applications in neurological research .

- Neuropharmacological Studies : Research indicates that 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione exhibits anxiolytic effects superior to traditional anxiolytics such as diazepam in animal models .

Medicine

- Therapeutic Potential : The compound has been explored for its analgesic properties and potential treatment applications in neurological disorders. Its role in enhancing d-serine levels may have implications for conditions like schizophrenia .

- Anticancer Activity : Quinoxaline derivatives, including this compound, have shown anti-proliferative effects against various cancer cell lines. Studies have indicated that they may inhibit tumor growth through multiple mechanisms .

Industry

- Material Development : The unique electronic and optical properties of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione make it suitable for developing advanced materials in electronics and photonics .

Case Study 1: Neuropharmacological Activity

A study evaluated the anxiolytic effects of various quinoxaline derivatives in mice. The results indicated that 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione produced a significant reduction in anxiety-like behavior compared to control groups treated with standard anxiolytics .

Case Study 2: Anticancer Efficacy

Research on the anticancer properties of quinoxaline derivatives demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro. The mechanism involved the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase. The compound inhibits the enzyme by binding to its active site, thereby preventing the oxidation of d-amino acids. This inhibition has been shown to have therapeutic effects in various neurological conditions .

Comparison with Similar Compounds

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione can be compared with other quinoxaline derivatives, such as:

1,4-Dimethylquinoxaline-2,3-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

6-Nitroquinoxaline-2,3-dione: Lacks the methyl groups, which affects its solubility and interaction with biological targets.

1,4-Dimethyl-7-nitroquinoxaline-2,3-dione: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties.

The uniqueness of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione (DMNQ) is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMNQ has the molecular formula and is characterized by its nitro and dimethyl substitutions on the quinoxaline ring. This structure contributes to its unique reactivity and biological effects.

DMNQ exhibits multiple mechanisms that contribute to its biological activity:

- Antioxidant Activity : DMNQ has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

- Inhibition of Enzymatic Activity : Research indicates that DMNQ can inhibit certain enzymes involved in metabolic pathways, which may have implications for conditions such as diabetes and cancer .

- Modulation of Neurotransmitter Systems : Studies suggest that DMNQ interacts with glutamatergic systems, potentially offering neuroprotective effects in models of neurodegeneration .

Anticancer Properties

Several studies have highlighted the anticancer potential of DMNQ:

- In vitro Studies : DMNQ demonstrated significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent antitumor activity compared to standard chemotherapeutics like doxorubicin (IC50 3.23 µg/mL) .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .

Antiviral Activity

DMNQ has also been investigated for its antiviral properties:

- HIV Inhibition : In studies focusing on HIV, DMNQ exhibited an effective concentration (EC50) of 0.15 µg/mL against HIV-1, showcasing its potential as an antiviral agent .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

- Cytokine Modulation : DMNQ can downregulate pro-inflammatory cytokines in various models, suggesting a role in managing inflammatory diseases .

Case Studies and Research Findings

Q & A

Q. What is the synthetic methodology for 1,4-dihydroquinoxaline-2,3-dione derivatives, and how can purity be optimized?

The synthesis typically involves condensation of benzene-1,2-diamine with oxalic acid dihydrate in acidic conditions (e.g., 4 M HCl) under reflux. For derivatives like 6-methyl-1,4-dihydroquinoxaline-2,3-dione, substituents are introduced via precursor modifications. Purity optimization includes recrystallization, column chromatography, and spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS). Yields exceeding 77% are achievable, with higher yields (92%) reported under controlled conditions .

Q. How is the crystal structure of quinoxaline-2,3-dione derivatives determined, and what insights does it provide?

X-ray crystallography is the gold standard. For example, the GluR2 ligand-binding core (S1S2J) complexed with ANQX (a nitro-substituted derivative) was resolved at 1.87 Å resolution (orthogonal P212121 space group). This revealed ligand-induced conformational changes in AMPA receptors, such as "clamshell" closure upon antagonist binding, which correlates with channel gating .

Q. What analytical techniques validate the identity and stability of quinoxaline-2,3-dione derivatives?

Key methods include:

- Mass spectrometry : ESI-TOF confirms molecular mass (e.g., S1S2J-ANQX adduct mass shift: +220 Da) .

- NMR spectroscopy : Characteristic peaks for NH (δ ~11.90 ppm) and aromatic protons (δ ~7.14–7.06 ppm) .

- IR spectroscopy : Stretching vibrations for carbonyl groups (~1669 cm⁻¹) .

Advanced Research Questions

Q. How does 1,4-dimethyl-6-nitro substitution impact AMPA receptor binding and photochemical inactivation?

The nitro group in ANQX enables UV-induced photolysis, generating a reactive nitrene intermediate. This forms covalent bonds with residues like Glu705 in the GluR2 ligand-binding core, irreversibly inactivating the receptor. The methyl group enhances steric stability, ensuring selective binding without disrupting the clamshell closure mechanism critical for antagonism .

Q. What methodologies resolve contradictions in ligand-binding affinity data for quinoxaline-2,3-dione derivatives?

- Electrophysiology : Measures IC₅₀ values (e.g., ANQX IC₅₀ = 1.0 μM vs. FQX IC₅₀ = 7.6 μM) to assess potency shifts post-photolysis .

- Crystallography : Compares ligand-induced conformational changes (e.g., apo vs. antagonist-bound S1S2J structures) .

- Mutagenesis : Identifies critical residues (e.g., Glu705) via cross-linking efficiency studies using LC/MS² .

Q. How does pH influence the binding efficacy of quinoxaline-2,3-dione derivatives at glutamate receptors?

Deprotonation of the quinoxaline-dione scaffold at physiological pH enhances binding affinity. Theoretical and experimental pKa studies show that deprotonated forms interact more strongly with the AMPA receptor’s ligand-binding domain, particularly through hydrogen bonding with residues like Arg485 and Glu705 .

Q. What experimental strategies optimize photochemical cross-linking efficiency of nitro-substituted derivatives?

- UV irradiation parameters : Controlled exposure (e.g., 90 s at 365 nm) minimizes nonspecific reactions .

- Protein engineering : Use of His-tagged S1S2J facilitates purification of cross-linked adducts .

- Mass spectrometry : Identifies intermolecular vs. intramolecular reaction products (e.g., FQX vs. Glu705-adducts) .

Data Contradiction Analysis

Q. Why do some studies report divergent outcomes for quinoxaline-2,3-dione-induced receptor internalization?

Discrepancies arise from:

- Ligand-specific effects : Agonists (e.g., glutamate) and antagonists (e.g., CNQX) differentially regulate AMPA receptor trafficking via distinct conformational signals to intracellular domains .

- Experimental models : Neuronal vs. heterologous expression systems exhibit varying endocytic machinery efficiency .

Q. How can conflicting data on nitrene cross-linking efficiency be reconciled?

Ortho-nitrophenylazides like ANQX predominantly undergo intramolecular reactions (forming FQX) due to steric constraints. Intermolecular cross-linking (e.g., Glu705 adducts) is rare (<5% efficiency) and requires optimized protein immobilization (e.g., Ni-NTA beads) to isolate adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.